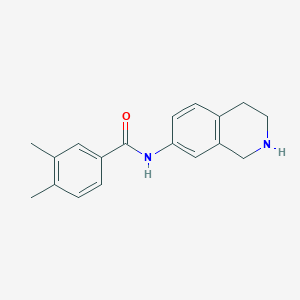![molecular formula C17H28N2O2 B7577599 2-piperidin-4-yloxy-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide](/img/structure/B7577599.png)
2-piperidin-4-yloxy-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-piperidin-4-yloxy-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is an important protein involved in the signaling pathway of B cells, a type of white blood cell that plays a critical role in the immune system. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B cell malignancies and autoimmune diseases.
作用机制
2-piperidin-4-yloxy-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide works by inhibiting the activity of BTK, a protein that plays a critical role in B cell signaling. By blocking BTK, this compound prevents the activation of downstream signaling pathways that promote cell survival and proliferation. This leads to the death of cancerous B cells and the suppression of the immune response in autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a selective inhibitory effect on BTK, with minimal effects on other kinases. It has also been shown to induce apoptosis (cell death) in cancerous B cells and to inhibit the production of inflammatory cytokines in autoimmune diseases. In preclinical studies, this compound has demonstrated potent anti-tumor activity and has been well-tolerated in animal models.
实验室实验的优点和局限性
One advantage of 2-piperidin-4-yloxy-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide is its selectivity for BTK, which reduces the risk of off-target effects. Another advantage is its ability to induce apoptosis in cancerous B cells, which may be beneficial in the treatment of B cell malignancies. However, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown. Additionally, this compound may have limitations in terms of its pharmacokinetics and bioavailability, which could affect its effectiveness as a treatment.
未来方向
There are several potential future directions for research on 2-piperidin-4-yloxy-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide. One area of interest is the development of combination therapies that incorporate this compound with other drugs to enhance its anti-tumor activity. Another area of interest is the investigation of this compound as a treatment for other B cell malignancies and autoimmune diseases. Finally, further research is needed to determine the safety and efficacy of this compound in clinical trials, which will be critical for its eventual approval as a therapeutic agent.
合成方法
2-piperidin-4-yloxy-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide can be synthesized using a multi-step process that involves the reaction of several different chemicals. The first step involves the reaction of 8-tricyclo[5.2.1.02,6]decane-3,9-dione with piperidine to form 8-tricyclo[5.2.1.02,6]decanyl-piperidine. This compound is then reacted with 2-bromoacetyl chloride to form 2-(8-tricyclo[5.2.1.02,6]decanyl)piperidin-4-yl 2-bromoacetate. Finally, the bromine atom is replaced with an amide group using N-(2-aminoethyl)acetamide to form this compound.
科学研究应用
2-piperidin-4-yloxy-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide has been extensively studied in preclinical models as a potential treatment for B cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). It has also shown promise as a treatment for autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus.
属性
IUPAC Name |
2-piperidin-4-yloxy-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2/c20-17(10-21-12-4-6-18-7-5-12)19-16-9-11-8-15(16)14-3-1-2-13(11)14/h11-16,18H,1-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJNWZDZCFZWHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C3CC2CC3NC(=O)COC4CCNCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(5-bromopyrimidin-2-yl)amino]-N-propylpropanamide](/img/structure/B7577531.png)







![5-Fluoro-2-[[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7577596.png)
![N-[1-(2,4-dichlorophenyl)ethyl]-2-piperidin-4-yloxyacetamide](/img/structure/B7577605.png)
![N-[(5-methylthiophen-2-yl)methyl]-2-piperidin-4-yloxyacetamide](/img/structure/B7577615.png)
![N-[(5-bromothiophen-2-yl)methyl]-2-piperidin-4-yloxyacetamide](/img/structure/B7577622.png)
